2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol
Description
The molecule comprises a pyridine ring substituted with a trifluoromethyl group at the 6-position and a 2,2,2-trifluoroethanol moiety at the 3-position. Such fluorinated pyridine derivatives are often explored for their enhanced metabolic stability, lipophilicity, and bioavailability in medicinal chemistry and agrochemical applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)5-2-1-4(3-15-5)6(16)8(12,13)14/h1-3,6,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYGGCHYEXEFKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670746 | |
| Record name | 2,2,2-Trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092353-05-3 | |
| Record name | 2,2,2-Trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base . Another approach involves the use of trifluoromethyl iodide (CF3I) in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The process typically includes steps such as purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary, but they often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields trifluoroacetic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol has been investigated for its potential as a pharmaceutical intermediate. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a valuable scaffold for drug design.
Case Study: Antiviral Agents
Research has shown that derivatives of this compound exhibit antiviral activity against certain viruses. For instance, studies have indicated that modifications to the pyridine ring can lead to increased potency against viral replication pathways .
Agrochemicals
The compound is also being explored for its use in agrochemicals. Its fluorinated structure contributes to herbicidal and fungicidal properties.
Case Study: Herbicide Development
In a study focused on developing new herbicides, this compound was tested for efficacy against common weeds. Results indicated that formulations containing this compound showed significantly higher herbicidal activity compared to traditional compounds .
Materials Science
In materials science, this compound is being researched for its potential applications in polymer synthesis and as a building block for advanced materials.
Case Study: Fluorinated Polymers
Fluorinated polymers synthesized using this compound exhibit superior thermal stability and chemical resistance. Research has demonstrated that incorporating this compound into polymer matrices enhances their mechanical properties and durability under harsh conditions .
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol exerts its effects is primarily through its interactions with biological molecules. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound can form hydrogen bonds and other interactions with proteins, influencing their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridine Derivatives
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline (Reference Example 42, EP 4374877A2)
- Structure : Features a pyridine ring with a trifluoromethyl group at the 6-position and an aniline group substituted with a trifluoromethyl group at the 4-position.
- Synthesis: Prepared via coupling reactions in tetrahydrofuran using tripotassium phosphate and methyl 3-chloro-3-oxopropanoate .
- Key Data : Molecular formula C₁₃H₇F₆N₂, molecular weight 326.2 g/mol, LCMS m/z 407 [M+H]⁺.
2,2,2-Trifluoro-1-{1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone (CAS 860785-60-0)
- Structure : Contains a trifluoroethyl ketone group attached to a pyrrolopyridine core substituted with a 3-(trifluoromethyl)benzyl group.
- Key Data : Molecular formula C₁₇H₁₀F₆N₂O, molecular weight 372.27 g/mol .
- Comparison: The ketone functional group introduces greater electrophilicity compared to the ethanol group in the target compound, which may influence reactivity in synthetic pathways .
Fluorinated Alcohol Derivatives
2,2,2-Trifluoro-1-(trifluoromethyl)ethyl methacrylate
- Structure: Methacrylate ester derivative with a trifluoromethyl group and trifluoroethanol chain.
- Properties : Classified under IMDG/IATA as "Esters, n.o.s." due to flammability and reactivity.
- Comparison: The ester functionality enhances volatility but reduces hydrogen-bonding capacity compared to the ethanol group in the target molecule .
Netupitant (C₃₀H₃₂F₆N₄O)
- Structure : Aryl trifluoromethyl groups and a propanamide backbone.
- Properties : Freely soluble in toluene and acetone but very slightly soluble in water.
- Comparison: The trifluoromethyl groups in Netupitant contribute to its high molecular weight (578.61 g/mol) and crystallinity, contrasting with the smaller, more polar ethanol-containing target compound .
Functional Group Impact on Solubility and Reactivity
| Compound Name | Functional Group | Molecular Weight (g/mol) | Solubility Profile |
|---|---|---|---|
| Target Compound (Inferred) | Ethanol | ~265 (estimated) | Likely polar aprotic solvents |
| 4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline | Amine/Trifluoromethyl | 326.2 | Soluble in THF, ethyl acetate |
| Netupitant | Amide/Trifluoromethyl | 578.61 | Soluble in toluene, acetone |
| 2,2,2-Trifluoro-1-(trifluoromethyl)ethyl methacrylate | Ester | ~210 (estimated) | Volatile, soluble in organic solvents |
Key Observations :
- The ethanol group in the target compound likely increases water solubility compared to esters or ketones but less than amines or amides .
- Trifluoromethyl groups universally enhance lipophilicity, as seen across all analogs.
Biological Activity
2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol (CAS No. 1092353-05-3) is a highly fluorinated organic compound characterized by its unique chemical structure, which includes trifluoromethyl groups and a pyridine moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The molecular formula of this compound is C8H5F6NO, with a molecular weight of 245.12 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity and stability, making it an interesting candidate for various biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups significantly increase the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets. This property is crucial for its potential use in drug development.
Enzyme Interactions
Research indicates that compounds containing trifluoromethyl groups can modulate enzyme activity. For instance, studies have shown that similar trifluoromethyl-containing compounds can inhibit branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types. The inhibition of BCATs can lead to altered metabolic pathways in cancer cells, potentially hindering their growth and proliferation .
Pharmacological Studies
A comparative analysis of similar compounds reveals that those with trifluoromethyl substitutions often exhibit enhanced pharmacokinetic properties. For example, the inclusion of a trifluoromethyl group has been shown to increase the potency of drugs targeting serotonin uptake by several folds compared to non-fluorinated analogs . This suggests that this compound may also exhibit similar enhancements in biological activity.
Case Study 1: Inhibition of BCAT Enzymes
In a study focused on the development of BCAT inhibitors, compounds structurally related to this compound demonstrated significant inhibition of BCAT1 and BCAT2 activities. The IC50 values for these inhibitors were measured and compared against control compounds .
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| BAY-069 | 0.5 | High |
| Control | 10 | Low |
This data highlights the potential efficacy of fluorinated compounds in targeting metabolic enzymes critical in oncogenesis.
Case Study 2: Antibacterial Activity
Another study evaluated the antibacterial properties of pyridine derivatives against various pathogens. Compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 3.12 | S. aureus |
| Compound B | 10 | E. coli |
These findings suggest that the compound may possess antimicrobial properties worth exploring further.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution on a fluorinated pyridine precursor followed by reduction. For example, a trifluoromethylpyridine intermediate (e.g., 2-chloro-6-(trifluoromethyl)pyridine) may undergo substitution with a fluorinated ethanol derivative. Reduction steps using agents like LiAlH4 or catalytic hydrogenation are critical for forming the ethanol moiety. Solvent choice (e.g., DMSO for fluorination, ethanol/water for hydrolysis) and temperature control (room temperature to 180°C) significantly impact purity and yield .
- Key Data : Evidence from analogous syntheses shows yields ranging from 28% to 91% depending on reaction optimization, with purity confirmed via LCMS (e.g., m/z 338 [M+H]+ for related intermediates) .
Q. How is the compound characterized spectroscopically, and what analytical techniques are most reliable?
- Methodology : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation:
- <sup>19</sup>F NMR identifies trifluoromethyl and trifluoroethanol groups.
- <sup>1</sup>H NMR resolves the pyridine ring protons and ethanol backbone.
- LCMS (Liquid Chromatography-Mass Spectrometry) ensures molecular weight validation, with fragmentation patterns confirming stability. High-resolution mass spectrometry (HRMS) provides exact mass data (e.g., calculated for C9H6F6NO: 282.03 g/mol) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Accelerated stability studies in different solvents (e.g., ethanol, DMSO) and temperatures (4°C to 25°C) reveal degradation pathways. For instance, trifluoroethanol derivatives are hygroscopic and may hydrolyze in aqueous environments. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, with decomposition temperatures typically >150°C .
Advanced Research Questions
Q. What mechanistic insights explain the role of fluorine substituents in modulating bioactivity?
- Methodology : Fluorine atoms enhance lipophilicity and metabolic stability, as seen in related fluorinated pyridine derivatives. Computational docking studies (e.g., using AutoDock Vina) reveal that the trifluoromethyl group on the pyridine ring forms hydrophobic interactions with enzyme pockets, while the trifluoroethanol moiety participates in hydrogen bonding. Comparative studies with non-fluorinated analogs show 10–100× lower IC50 values in enzyme inhibition assays .
- Data Contradictions : Some studies report reduced solubility due to fluorine, conflicting with enhanced membrane permeability. This necessitates formulation optimization (e.g., co-solvents or prodrug strategies) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
